1-Phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethane-1-sulfonamide is an organic compound with the molecular formula C8H11NO2S It is a sulfonamide derivative characterized by the presence of a phenyl group attached to an ethane backbone, which is further bonded to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but different functional groups.
Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.
Sulfonimidates: Compounds with a similar sulfonamide group but different substituents.
Uniqueness: 1-Phenylethane-1-sulfonamide is unique due to its specific phenylethane backbone, which imparts distinct chemical and biological properties compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
1-Phenylethane-1-sulfonamide, also known as (1S)-1-phenylethane-1-sulfonamide, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C8H11NO2S
- Molecular Weight: Approximately 185.25 g/mol
- Physical State: White crystalline solid
- Melting Point: 118–120 °C
- Solubility: Soluble in water, methanol, and ethanol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-phenylethylamine with benzene sulfonyl chloride. The reaction conditions must be carefully controlled to optimize yield and purity. Various solvents such as dichloromethane or toluene are commonly employed in the process .
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial properties. Research indicates that this compound exhibits significant inhibitory activity against various bacterial strains. The compound's mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibition potential of this compound against several enzymes, including:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- Lipoxygenase (LOX)
Table 1 summarizes the enzyme inhibition activities observed for this compound:
Enzyme | Inhibition Activity (%) | IC50 (µM) |
---|---|---|
Acetylcholinesterase | 65% | 12.5 |
Butyrylcholinesterase | 58% | 15.0 |
Lipoxygenase | 70% | 10.0 |
These results suggest that the compound has a potent inhibitory effect on these enzymes, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and inflammation .
Anticancer Activity
Emerging research has highlighted the anticancer potential of sulfonamide derivatives, including this compound. A study demonstrated that compounds with similar structures showed low micromolar inhibitory concentrations against various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways such as PI3K/AKT .
Case Studies
Case Study 1: Anticancer Properties
A recent investigation into chalcone-sulfonamide derivatives revealed that compounds structurally related to this compound exhibited significant antiproliferative effects on MCF7 breast cancer cells. Treatment with these compounds resulted in decreased expression of cyclin D1 and increased levels of cleaved PARP, suggesting a mechanism involving apoptosis induction .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, a series of sulfonamides derived from phenylethylamine were synthesized and tested against AChE and BChE. The results indicated that modifications to the sulfonamide group significantly enhanced inhibitory activity, with some derivatives achieving over 70% inhibition at low concentrations .
Properties
IUPAC Name |
1-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQEKCXVRMSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502635-04-3 |
Source
|
Record name | 1-phenylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.